molecular formula C10H13BrOS B1371029 1-(5-Bromothiophen-2-yl)-4-methylpentan-3-one CAS No. 1099621-62-1

1-(5-Bromothiophen-2-yl)-4-methylpentan-3-one

Cat. No. B1371029
CAS RN: 1099621-62-1
M. Wt: 261.18 g/mol
InChI Key: RJRHNVBBEKWIDN-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom. The “1-(5-Bromothiophen-2-yl)” part indicates that a bromine atom is attached to the 5th carbon of the thiophene ring. The “4-methylpentan-3-one” part suggests that the compound also contains a pentanone group, which is a five-carbon chain with a ketone functional group, and a methyl group attached to the 4th carbon .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the aromaticity of the thiophene ring and the polar nature of the ketone group. The bromine atom would add significant weight to the molecule and could influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom, the thiophene ring, and the ketone group. The bromine atom could potentially be replaced in a substitution reaction. The thiophene ring, being aromatic, might undergo electrophilic aromatic substitution. The ketone group could be involved in various reactions such as condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar ketone group could influence its solubility in different solvents. The bromine atom could increase its molecular weight significantly .

Scientific Research Applications

Photonic and Electronic Applications

1-(5-Bromothiophen-2-yl)-4-methylpentan-3-one is utilized in the field of photonics and electronics. A study described the synthesis of photochromic units connected via a rigid linear connector, demonstrating potential applications in light energy transfer and fluorescence (de Meijere et al., 2007).

Antimicrobial Research

This compound has been explored for its antibacterial and antifungal properties. Research involving the synthesis of 5-bromothiophene-based compounds demonstrated significant antimicrobial activity, indicating potential applications in combating infections (Sharma et al., 2022).

Coordination Chemistry and Metal Complexes

The compound is relevant in coordination chemistry, particularly in forming metal complexes. A study presented the synthesis of a pentadentate N3S2 Schiff base ligand derived from 5-bromothiophene-2-carbaldehyde, showing its potential in developing new metal-based therapeutics, such as anticancer agents (Warad et al., 2020).

Organic Synthesis and Catalysis

In the realm of organic synthesis and catalysis, this compound is used in forming various compounds. Research has shown its application in Suzuki cross-coupling reactions, highlighting its role in synthesizing complex organic molecules with potential optical properties (Rizwan et al., 2021).

Structural and Spectroscopic Characterization

This compound is also significant in structural and spectroscopic studies. Research has focused on its characterization, analyzing its electronic and non-linear optical (NLO) properties, which are essential in material science and photonics (Tamer et al., 2014).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to discuss the “mechanism of action” of this compound. If it were a drug, for example, the mechanism of action would refer to how the drug interacts with biological targets in the body .

Future Directions

The study and application of this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules. If it exhibits interesting biological activity, it could be studied further for potential medicinal applications .

properties

IUPAC Name

1-(5-bromothiophen-2-yl)-4-methylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrOS/c1-7(2)9(12)5-3-8-4-6-10(11)13-8/h4,6-7H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRHNVBBEKWIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CCC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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